molecular formula C15H13N3O4 B5725987 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate

Cat. No.: B5725987
M. Wt: 299.28 g/mol
InChI Key: KSPPEKODRRZKDL-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate is a complex organic compound that features a pyridine ring and an acetyloxybenzoate moiety

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)21-13-6-4-11(5-7-13)15(20)22-18-14(16)12-3-2-8-17-9-12/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPPEKODRRZKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate typically involves the condensation of 3-aminopyridine with 4-acetyloxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include acetic acid, sodium hydroxide, and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acetyloxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine or benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-bromobenzoate
  • [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-hydroxybenzoate
  • [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxybenzoate

Uniqueness

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate is unique due to its acetyloxy functional group, which imparts specific chemical properties such as increased reactivity and potential for esterification reactions. This makes it distinct from other similar compounds that may have different substituents on the benzoate moiety.

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